molecular formula C8H4F4O B1294466 2,2,2,3'-Tetrafluoroacetophenone CAS No. 708-64-5

2,2,2,3'-Tetrafluoroacetophenone

Cat. No.: B1294466
CAS No.: 708-64-5
M. Wt: 192.11 g/mol
InChI Key: NQSPTMFCJGKOQJ-UHFFFAOYSA-N
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Description

2,2,2,3′ -Tetrafluoroacetophenone (m-fluorotrifluoroacetophenone, α ,α ,α ,3-Tetrafluoroacetophenone) is a fluorine substituted aryl alkyl ketone. Electron transfer quenching of m-fluorotrifluoroacetophenone has been studied.

Scientific Research Applications

Chemical Reactions and Complex Formation

2,2,2,3'-Tetrafluoroacetophenone has been explored in various chemical reactions. Its ability to undergo C−H and C−F activation when treated with specific compounds like OsH6(PiPr3)2 has been demonstrated. This reaction leads to the formation of complexes involving fluorinated aromatic ketones (Barrio et al., 2001). Similarly, the compound shows potential in the formation of adducts with trimeric perfluoro-ortho-phenylene mercury via oxygen atom coordination, indicating its utility in complexation reactions (King et al., 2002).

Synthesis of Polyimides and Organic Solar Cells

In the field of material science, this compound is utilized in the synthesis of novel fluorinated monomers for polyimides, showcasing its role in developing high-performance materials (Brink et al., 1994). Furthermore, its derivatives are used in organic solar cells, contributing to advancements in renewable energy technologies (Wang et al., 2015).

Catalysis and Organic Synthesis

The compound plays a significant role in catalytic processes. For instance, it aids in the catalytic addition of aromatic C−H bonds to olefins, underscoring its importance in organic synthesis and catalysis (Kakiuchi et al., 1995). Additionally, its application in the synthesis of α,α,γ,γ-Tetrafluoro-β-hydroxy ketones and α-fluoroacetophenones via 1,3-diaryl-1,3-diketones demonstrates its versatility in creating valuable compounds for organic chemistry and pharmaceutical industries (Bao et al., 2020).

Sensing and Detection Applications

This compound derivatives show promise in sensing applications. They have been used in fluorescence "turn-on" sensing of carboxylate anions, indicating their potential in analytical chemistry and environmental monitoring (Kim et al., 2008).

Safety and Hazards

2,2,2,3’-Tetrafluoroacetophenone is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Biochemical Analysis

Biochemical Properties

2,2,2,3’-Tetrafluoroacetophenone plays a significant role in biochemical reactions due to its ability to participate in electron transfer processes. This compound has been studied for its electron transfer quenching properties, which are crucial in understanding its interactions with various biomolecules. In particular, 2,2,2,3’-Tetrafluoroacetophenone interacts with enzymes and proteins involved in oxidative stress responses. The fluorine atoms in its structure can form strong hydrogen bonds with amino acid residues in proteins, leading to alterations in protein conformation and activity .

Cellular Effects

The effects of 2,2,2,3’-Tetrafluoroacetophenone on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By interacting with key signaling molecules, 2,2,2,3’-Tetrafluoroacetophenone can modulate gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Additionally, its impact on mitochondrial function can lead to changes in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2,2,2,3’-Tetrafluoroacetophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in oxidative stress responses. The compound binds to the active sites of these enzymes, preventing their normal function and leading to an accumulation of reactive oxygen species (ROS). This inhibition can trigger a cascade of cellular responses, including the activation of signaling pathways that regulate cell survival and apoptosis . Furthermore, 2,2,2,3’-Tetrafluoroacetophenone can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2,3’-Tetrafluoroacetophenone can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,2,2,3’-Tetrafluoroacetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of 2,2,2,3’-Tetrafluoroacetophenone in animal models are dose-dependent. At low doses, the compound can enhance antioxidant defenses and improve cellular resilience to oxidative stress. At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2,2,2,3’-Tetrafluoroacetophenone is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . Additionally, 2,2,2,3’-Tetrafluoroacetophenone can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 2,2,2,3’-Tetrafluoroacetophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, allowing it to reach target sites within the cell.

Subcellular Localization

The subcellular localization of 2,2,2,3’-Tetrafluoroacetophenone is critical for its activity and function. The compound is known to accumulate in mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2,2,2,3’-Tetrafluoroacetophenone can be directed to other organelles through specific targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSPTMFCJGKOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061042
Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-64-5
Record name 2,2,2,3′-Tetrafluoroacetophenone
Source CAS Common Chemistry
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Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
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Record name 708-64-5
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Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
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Record name Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)-
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Record name 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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